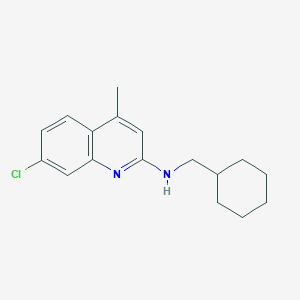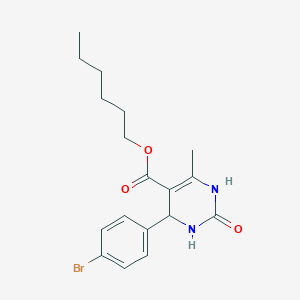
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine, also known as CQMA, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinolinamines and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been found to bind to the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and circadian rhythms.
Biochemical and Physiological Effects:
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been shown to have low toxicity, which makes it a potentially useful tool in scientific research. However, one limitation of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its interactions with other enzymes and receptors, which may reveal new targets for drug discovery. Additionally, the development of new synthetic methods for 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine may improve its yield and purity, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with cyclohexylmethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is typically around 60-70%, and the purity can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been used in scientific research for its potential applications in drug discovery and development. It has been studied for its ability to inhibit certain enzymes and receptors, which are involved in various biological processes. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties.
Eigenschaften
IUPAC Name |
7-chloro-N-(cyclohexylmethyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-9-17(19-11-13-5-3-2-4-6-13)20-16-10-14(18)7-8-15(12)16/h7-10,13H,2-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNDNEGMSDRILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5170042.png)


![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)